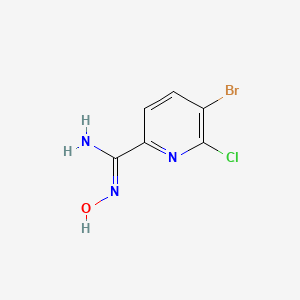![molecular formula C15H11F3N2O2S B12951821 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a tosyl group at the 1-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 4-(trifluoromethyl)pyridine derivative with a tosylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl-free derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The tosyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the tosyl group, resulting in different reactivity and applications.
1-Tosylpyrrole: Contains the tosyl group but lacks the trifluoromethyl group, affecting its chemical properties and biological activity.
1-Tosyl-4-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different electronic properties.
Uniqueness: 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the tosyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tosyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C15H11F3N2O2S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H11F3N2O2S/c1-10-2-4-11(5-3-10)23(21,22)20-9-7-12-13(15(16,17)18)6-8-19-14(12)20/h2-9H,1H3 |
InChI Key |
FPJCYDBAKPLRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
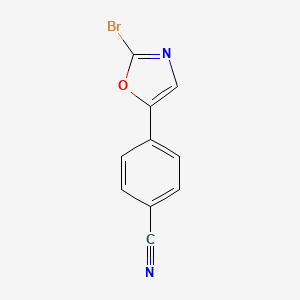
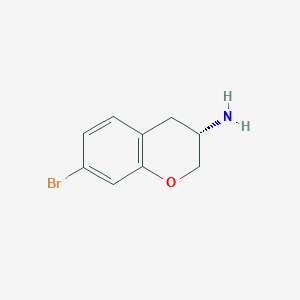

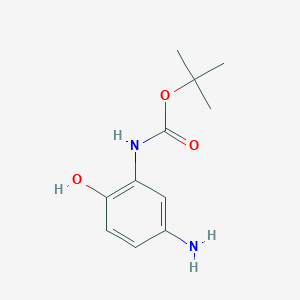
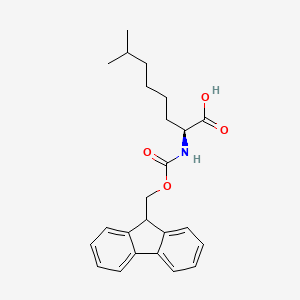
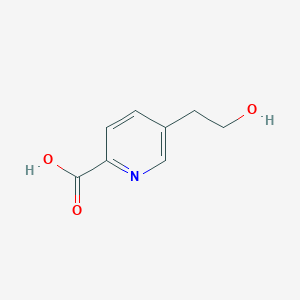
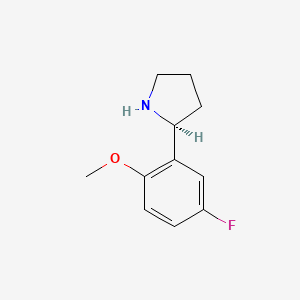
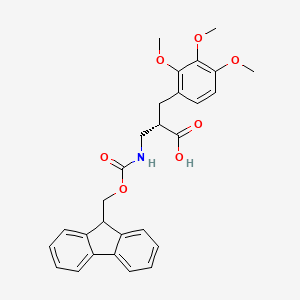
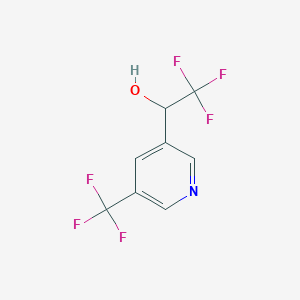
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
